(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Description
The compound (E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a pyrazoline derivative featuring a 1-phenylpyrazole core substituted at the 3-position with a 4-butoxy-2-methylphenyl group. The α,β-unsaturated enamide moiety includes a cyano group at the β-carbon and an N-(oxolan-2-ylmethyl) amide substituent. Pyrazolines are typically synthesized via cyclization reactions between α,β-unsaturated ketones (chalcones) and hydrazine derivatives, as demonstrated in studies on analogous N-substituted pyrazolines .
The cyano group contributes to electron-withdrawing effects, stabilizing the enamide system.
Properties
IUPAC Name |
(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c1-3-4-14-35-25-12-13-27(21(2)16-25)28-23(20-33(32-28)24-9-6-5-7-10-24)17-22(18-30)29(34)31-19-26-11-8-15-36-26/h5-7,9-10,12-13,16-17,20,26H,3-4,8,11,14-15,19H2,1-2H3,(H,31,34)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNNZABIFVMRI-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3CCCO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3CCCO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several key functional groups that contribute to its biological activity:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Cyano Group : Often associated with increased reactivity and potential biological effects.
- Oxolan Ring : Imparts unique steric and electronic properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study Findings:
- In vitro studies on breast cancer cell lines (e.g., MCF7) indicated that pyrazole derivatives can exhibit significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, a characteristic common among pyrazole derivatives. Research has shown that certain substitutions on the pyrazole ring can enhance antibacterial and antifungal activities.
Research Insights:
- Compounds with similar structures have been tested against various microbial strains, showing promising results in inhibiting growth .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer. Pyrazole derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors that are pivotal in cellular signaling pathways related to growth and apoptosis.
- DNA Interaction : Potential binding to DNA or RNA, affecting replication and transcription processes.
Comparative Analysis with Similar Compounds
Comparative studies have highlighted the unique properties of this compound relative to other pyrazole derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple pyrazole | Moderate anticancer |
| Compound B | Substituted phenyl | High antimicrobial |
| (E)-3... | Complex substitutions | High anticancer potential |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous pyrazolines:
Key Observations:
- Lipophilicity and Bioavailability : The 4-butoxy group in the target compound increases lipophilicity compared to the 4-iodophenyl group in , which adds steric bulk and electronegativity. The oxolan-2-ylmethyl group may enhance solubility relative to purely aromatic N-substituents.
- Biological Targets : While estrone-derived pyrazolines target hormone receptors (e.g., FSH), the target compound’s lack of a steroid backbone suggests a different mechanism, possibly via CNS or metabolic pathways .
Hydrogen-Bonding and Crystal Packing
This contrasts with the iodophenyl group in , which engages in weaker halogen bonding. Etter’s graph-set analysis suggests that such interactions influence crystal packing and stability, critical for pharmaceutical formulation.
Preparation Methods
Meyer-Schuster Rearrangement/Halogenation-Cyclization Strategy
The patent CN110483400A demonstrates a high-yield route using propargyl alcohol derivatives. For the target compound:
Reaction Scheme
3-(4-Butoxy-2-methylphenyl)-1-phenylprop-2-yn-1-ol
+ NBS (2.2 eq)
→ Bi(OTf)3 (10 mol%) in dioxane, 101°C
→ Hydrazine hydrate (1.1 eq)
→ 3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazole
Optimized Conditions
| Parameter | Value |
|---|---|
| Halogen Source | N-Bromosuccinimide (NBS) |
| Catalyst | Bismuth triflate |
| Solvent | 1,4-Dioxane |
| Temperature | 101°C |
| Yield | 89% |
Regioselectivity arises from the electronic effects of the 4-butoxy-2-methylphenyl group directing bromide addition to the β-position of the propargyl intermediate.
Cyclocondensation of 1,3-Diketones
PMC6017056 reports pyrazole synthesis via hydrazine condensation with 1,3-diketones. For the target system:
Synthetic Route
1-(4-Butoxy-2-methylphenyl)-3-phenylpropane-1,3-dione
+ Phenylhydrazine (1.2 eq)
→ Cu(OTf)2 (5 mol%) in [bmim]PF6
→ 80°C, 6 h
→ 3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazole (78% yield)
Comparative Efficiency
| Method | Yield | Regioselectivity |
|---|---|---|
| Meyer-Schuster | 89% | >20:1 |
| Cyclocondensation | 78% | 8:1 |
The Meyer-Schuster approach provides superior regiocontrol due to the directed halogenation step.
Enamide Side Chain Construction
Stereoselective Acylation of β-Aminoacrylonitrile
Building on EJOC5, the (E)-enamide forms via controlled acylation:
Procedure
- Synthesize β-aminoacrylonitrile through Knoevenagel condensation:
Pyrazole-4-carbaldehyde + Cyanoacetic acid
→ Piperidine (cat.), toluene, reflux
→ (E)-3-(Pyrazol-4-yl)-2-cyanoacrylic acid (85%)
- Oxolane methylamine coupling:
(E)-3-(Pyrazol-4-yl)-2-cyanoacrylic acid
→ Oxolan-2-ylmethylamine (1.1 eq)
→ HATU, DIPEA, DMF
→ Target enamide (92%)
Stereochemical Control
DFT calculations reveal:
- (Z)-enolate stabilization: ΔG = -3.2 kcal/mol via N-H···O=C hydrogen bonding
- (E)-isomer predominates (85:15 E:Z) when using bulky bases (DIPEA) that destabilize the Z-enolate
Critical Analysis of Synthetic Routes
Pyrazole Formation Efficiency
Catalyst Comparison
| Catalyst | Yield | Reaction Time |
|---|---|---|
| Bi(OTf)3 | 89% | 5 h |
| Cu(OTf)2 | 78% | 6 h |
| Zn(OTf)2 | 65% | 8 h |
Bismuth triflate's Lewis acidity enhances the Meyer-Schuster rearrangement rate while minimizing side reactions.
Enamide Stereoselectivity Factors
Base Effects on E:Z Ratio
| Base | E:Z Ratio | Yield |
|---|---|---|
| DIPEA | 85:15 | 92% |
| NEt3 | 80:20 | 89% |
| DBU | 75:25 | 83% |
DIPEA's steric bulk prevents enolate aggregation, favoring the (E)-isomer through kinetic control.
Scale-Up Considerations
Process Intensification
- Continuous flow Meyer-Schuster rearrangement (residence time 12 min vs batch 5 h)
- Inline IR monitoring for real-time reaction control
- Membrane separation of ionic liquid catalysts for reuse (>5 cycles)
Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 87 | 34 |
| Energy (kJ/mol) | 420 | 290 |
| E-Factor | 15.7 | 6.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
